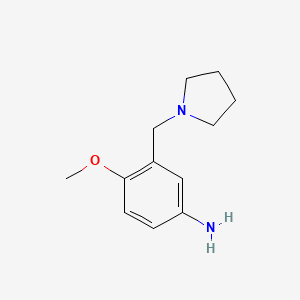
Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline is an organic compound that features a methoxy group, a pyrrolidine ring, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine under specific conditions to form 4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde. This intermediate is then subjected to reductive amination with aniline to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of 4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s ability to bind to proteins and enzymes, potentially affecting their function. The methoxy group may also play a role in modulating the compound’s biological activity by influencing its electronic properties .
相似化合物的比较
Similar Compounds
4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde: An intermediate in the synthesis of 4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline.
4-methoxyaniline: A simpler compound with similar functional groups but lacking the pyrrolidine ring.
Pyrrolidine: A basic structure that forms part of the target compound.
Uniqueness
4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidine ring enhances its potential for biological activity, while the methoxy and aniline groups provide sites for further chemical modification .
属性
CAS 编号 |
51387-93-0 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC 名称 |
4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-4-11(13)8-10(12)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 |
InChI 键 |
NTRPBMNULHISJE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)N)CN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















